Home > Products > Screening Compounds P137174 > 3-Amino-4,5-dimethyl-2(5H)-furanone
3-Amino-4,5-dimethyl-2(5H)-furanone -

3-Amino-4,5-dimethyl-2(5H)-furanone

Catalog Number: EVT-15506201
CAS Number:
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Amino-4,5-dimethyl-2(5H)-furanone is a chemical compound with the molecular formula C6H9NO2\text{C}_6\text{H}_9\text{NO}_2 and a molecular weight of approximately 127.14 g/mol. It is recognized for its role as a precursor to other important compounds, particularly in the context of flavor chemistry, where it contributes to the aroma profile of various food products. The compound is also known by its CAS number 90605-97-3 and has been studied for its potential applications in food science and organic synthesis.

Source

This compound can be thermally generated from simple precursors such as pyruvic acid and glycine, or through pathways involving the Maillard reaction, which is significant in food chemistry. It has been identified as a naturally occurring precursor to sotolone, a compound noted for its flavor impact, especially in fenugreek seeds and roasted tobacco .

Classification

3-Amino-4,5-dimethyl-2(5H)-furanone belongs to the class of furanones, which are cyclic compounds containing a furan ring with various functional groups. It is classified under organic compounds and more specifically as an amino furanone due to the presence of an amino group in its structure.

Synthesis Analysis

Methods

The synthesis of 3-amino-4,5-dimethyl-2(5H)-furanone can be achieved through several methods:

  1. Thermal Generation: The compound can be synthesized by heating a mixture of pyruvic acid and glycine. This method exploits the thermal decomposition pathways that lead to the formation of furanones from amino acids and keto acids .
  2. Strecker Synthesis: Isotope labeling studies have indicated that 4,5-dimethylfuran-2,3-dione can serve as an intermediate in the synthesis of 3-amino-4,5-dimethyl-2(5H)-furanone through reactions involving amino acids .
  3. Aldol Condensation: The self-aldol condensation of pyruvic acid followed by lactonization can also yield this compound. This pathway is noted for being more efficient compared to other routes involving glyoxylic acid .

Technical Details

The synthesis typically requires controlled conditions such as temperature and pH to optimize yields and purity. Reaction conditions may vary depending on the specific substrates used.

Molecular Structure Analysis

Structure

The molecular structure of 3-amino-4,5-dimethyl-2(5H)-furanone features a furan ring with two methyl groups at positions 4 and 5, an amino group at position 3, and a carbonyl group at position 2. The structural representation can be summarized as follows:

  • Molecular Formula: C6H9NO2\text{C}_6\text{H}_9\text{NO}_2
  • Molecular Weight: 127.141 g/mol
  • Exact Mass: 127.063 g/mol
  • Polar Surface Area (PSA): 52.32 Ų
  • LogP: 0.865

Data

The compound's physical properties such as boiling point and density are not well-documented but predicted values suggest a boiling point around 296.4 °C . The lack of detailed data on melting point indicates that this may require further investigation.

Chemical Reactions Analysis

Reactions

3-Amino-4,5-dimethyl-2(5H)-furanone participates in several chemical reactions:

  1. Deamination: Under certain conditions, it can undergo oxidative deamination to form sotolone.
  2. Condensation Reactions: The compound can react with aldehydes or ketones in aldol-type reactions to generate more complex furan derivatives.

Technical Details

The reactivity profile of this compound makes it useful in synthetic organic chemistry, particularly for creating flavor compounds and other bioactive molecules.

Mechanism of Action

Process

The mechanism by which 3-amino-4,5-dimethyl-2(5H)-furanone acts primarily involves its transformation into sotolone under thermal or enzymatic conditions. This process typically involves:

  1. Thermal Activation: Heating induces structural rearrangements that facilitate the conversion into sotolone.
  2. Amino Acid Interaction: The presence of various amino acids can influence the formation pathways leading to different products based on reaction conditions.

Data

Isotope studies have shown that specific intermediates play crucial roles in these transformations, highlighting the complexity of its chemical behavior in food matrices .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 127.14 g/mol
  • Density: Predicted around 1.124g cm31.124\text{g cm}^3 .

Chemical Properties

  • Boiling Point: Approximately 296.4±29.0°C296.4\pm 29.0°C (predicted) .
  • pKa: Estimated around 4.73±0.404.73\pm 0.40 (predicted) .

These properties suggest that 3-amino-4,5-dimethyl-2(5H)-furanone is relatively stable under standard laboratory conditions but may undergo significant transformations when subjected to heat or reactive environments.

Applications

Scientific Uses

  1. Flavor Chemistry: It serves as a key intermediate in synthesizing flavor compounds like sotolone, which are important in food science for enhancing aroma profiles.
  2. Organic Synthesis: Its unique structure allows it to be used in various synthetic pathways aimed at developing new chemical entities with potential biological activity.
  3. Research Tool: As a research compound, it aids in studying reaction mechanisms involving furan derivatives and their applications in food technology.

Properties

Product Name

3-Amino-4,5-dimethyl-2(5H)-furanone

IUPAC Name

4-amino-2,3-dimethyl-2H-furan-5-one

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-3-4(2)9-6(8)5(3)7/h4H,7H2,1-2H3

InChI Key

AFXUOKDSKBJSRH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=O)O1)N)C

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